5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
5-(4-Bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with a unique structure that includes a bromophenyl group, a sulfonyl group, a cyclohexyl group, and a triazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, including the formation of the triazatricyclo framework and the introduction of the bromophenyl and sulfonyl groups. Common synthetic routes may involve:
Formation of the Triazatricyclo Framework: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Bromophenyl Group: This step may involve bromination reactions using reagents such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
5-(4-Bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and preventing their activity.
Receptor Modulation: Interacting with receptors and altering their signaling pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
- 5-(4-Fluorophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Uniqueness
The uniqueness of 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one lies in its specific substitution pattern and the presence of the bromophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H23BrN4O3S |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C24H23BrN4O3S/c1-15-6-5-13-28-22(15)27-23-19(24(28)30)14-20(21(26)29(23)17-7-3-2-4-8-17)33(31,32)18-11-9-16(25)10-12-18/h5-6,9-14,17,26H,2-4,7-8H2,1H3 |
InChI Key |
PMSCXXSQHAKGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCCC4)S(=O)(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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